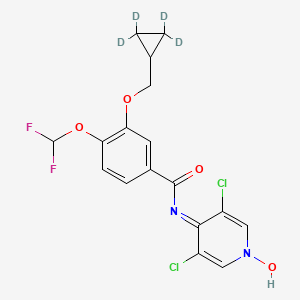

罗氟司特-d4 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Roflumilast-d4 N-Oxide is the deuterium labeled Roflumilast . Roflumilast is a selective PDE4 inhibitor with IC50s of 0.7, 0.9, 0.7, and 0.2 nM for PDE4A1, PDEA4, PDEB1, and PDEB2, respectively, without affecting PDE1, PDE2, PDE3 or PDE5 isoenzymes from various cells . It is a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4) .

Synthesis Analysis

A practical process for the preparation of an active metabolite of roflumilast, with an overall yield of 19% has been described . The polymorphic substances of roflumilast N-oxide were characterized by means of X-ray powder diffraction, IR, DSC, TGA and elemental analysis .

Molecular Structure Analysis

Roflumilast and its active metabolite (roflumilast N-oxide) are selective inhibitors of phosphodiesterase 4 (PDE4) . The active principle of roflumilast in man is its dichloropyridyl N-oxide metabolite, which has similar potency as a PDE4 inhibitor as the parent compound .

Chemical Reactions Analysis

Roflumilast-d4 N-Oxide is a selective PDE4 inhibitor . Some interactions were found with RFL–CCS, RFL–MCC, RFL–SSG and RFL–PS .

Physical And Chemical Properties Analysis

Roflumilast was fully characterized using thermal analysis (DSC and TG), IR, optical microscopy and LC–MS . The DSC analysis showed that roflumilast was compatible with magnesium stearate and that some physical interactions were found with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate and pregelatinized starch .

科学研究应用

磷酸二酯酶 4 (PDE4) 的抑制

罗氟司特及其活性代谢物罗氟司特-d4 N-氧化物是 PDE4 的选择性和竞争性抑制剂 . 这导致细胞内环状-3′,5′-腺苷单磷酸 (cAMP) 以及 cAMP 介导的信号水平升高 .

慢性阻塞性肺病 (COPD) 的治疗

罗氟司特-d4 N-氧化物广泛用于治疗 COPD . 它通常用于研究中,以研究 PDE4 抑制对各种生物过程的影响,特别是在呼吸道疾病(如 COPD)的背景下 .

与环糊精 (CDs) 的相互作用

已经研究了罗氟司特-d4 N-氧化物与环糊精 (CDs) 的相互作用,以改善其溶解度,这可能会增强治疗并减少不良反应 . 与 β-CD 形成的复合物具有最高的 K11 值,表明有很强的相互作用 .

消化过程中的保护

体外消化研究表明,CDs 在消化过程中保护罗氟司特-d4 N-氧化物,甚至提高了其生物可及性 . 这表明 CDs 可用于增强罗氟司特-d4 N-氧化物的口服生物利用度 .

光稳定性增强

已发现环糊精可降低罗氟司特-d4 N-氧化物的极端光敏性 . 这表明 CDs 可用于增强罗氟司特-d4 N-氧化物的光稳定性,这可能有利于其储存和处理

作用机制

Target of Action

Roflumilast-d4 N-Oxide, a deuterium labeled Roflumilast, is a selective inhibitor of phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast-d4 N-Oxide selectively and competitively binds to and inhibits PDE4 . This inhibition leads to an accumulation of intracellular cyclic AMP .

Biochemical Pathways

The inhibition of PDE4 by Roflumilast-d4 N-Oxide leads to an increase in intracellular cAMP levels . This increase in cAMP can prevent the phosphorylation of spleen tyrosine kinase (SYK) and abrogate the activation of the PI3K/AKT/mTOR signaling pathway . This may result in the induction of apoptosis .

Pharmacokinetics

Roflumilast undergoes gut and hepatic first-pass metabolism via the cytochrome P450 (CYP3A4 and CYP1A2) system to form an active, but approximately threefold less potent, N-oxide metabolite . The bioavailability of roflumilast cream 0.3% after topical administration was 1.5% . Unlike after oral dosing, the plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 . Roflumilast N-oxide concentrations were eightfold higher than roflumilast concentrations . The half-life in adult patients was 4.0 days for roflumilast and 4.6 days for roflumilast N-oxide following the last dose administered .

Result of Action

The primary result of Roflumilast-d4 N-Oxide’s action is the reduction of inflammation, airway hyperresponsiveness, and mucus production in animal models of respiratory diseases . This suggests that it may be a promising therapeutic target for these conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Roflumilast-d4 N-Oxide. For example, the bioavailability of roflumilast cream 0.3% after topical administration was found to be 1.5%, indicating that the method of administration can impact the compound’s bioavailability

安全和危害

未来方向

Roflumilast was safe and well-tolerated in healthy volunteers, and a linear increase in its Cmax and AUC values was observed at doses ranging from 0.25 to 0.50 mg . There is significant data which demonstrate the protective effect of PDE-4 inhibitor in respiratory viral models and is likely to be beneficial in combating COVID-19 pathogenesis .

生化分析

Biochemical Properties

Roflumilast-d4 N-Oxide is a potent inhibitor of PDE4, with IC50s of 0.7, 0.9, 0.7, and 0.2 nM for PDE4A1, PDEA4, PDEB1, and PDEB2, respectively . It does not affect PDE1, PDE2, PDE3 or PDE5 isoenzymes .

Cellular Effects

The effects of Roflumilast-d4 N-Oxide on cells are primarily due to its inhibition of PDE4. This leads to an increase in intracellular cAMP levels, which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Roflumilast-d4 N-Oxide exerts its effects at the molecular level by binding to and inhibiting PDE4. This prevents the breakdown of cAMP, leading to increased intracellular levels of this important second messenger .

Metabolic Pathways

Roflumilast-d4 N-Oxide is likely to be involved in the cAMP signaling pathway due to its inhibition of PDE4 . Specific information on the metabolic pathways that Roflumilast-d4 N-Oxide is involved in, and any enzymes or cofactors it interacts with, is not currently available.

属性

IUPAC Name |

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXMSARUQULRI-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![Oxireno[H]isoquinoline](/img/structure/B586327.png)

![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)